Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside
Overview
Description
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Scientific Research Applications
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is widely used in scientific research, particularly in glycobiology. Its applications include:
Chemistry: Studying carbohydrate chemistry and glycan synthesis.
Biology: Investigating protein-glycan interactions and glycan roles in biological systems.
Medicine: Exploring potential therapeutic applications and drug delivery systems.
Industry: Used in biochemical assays and as a reagent in various industrial processes.
Mechanism of Action
Target of Action
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a modification of the sugar molecule . It is an oligosaccharide composed of a monosaccharide and one or more other saccharides
Mode of Action
It is known that the compound interacts with its targets by virtue of its structural similarity to naturally occurring sugars .
Biochemical Pathways
Given its structural similarity to naturally occurring sugars, it may be involved in pathways related to carbohydrate metabolism .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its structural similarity to naturally occurring sugars, it may influence processes such as cell signaling, energy production, and other metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment . .
Biochemical Analysis
Biochemical Properties
Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the modification of glycoproteins and glycolipids. It interacts with enzymes such as N-acetylglucosaminidase, which is involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids . This interaction is crucial for the degradation and recycling of these biomolecules. Additionally, this compound can act as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins and lipids, thereby influencing their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways by modulating the activity of glycosylated receptors and enzymes on the cell surface . It can alter gene expression by affecting the glycosylation status of transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by serving as a substrate for metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of glycosidases and glycosyltransferases, either inhibiting or activating their enzymatic activity . This binding can lead to changes in the conformation and function of these enzymes, ultimately affecting the glycosylation patterns of proteins and lipids. Additionally, this compound can influence gene expression by modulating the glycosylation of transcription factors, thereby altering their ability to bind to DNA and regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell signaling and metabolism . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance cellular function by promoting glycosylation and stabilizing glycoproteins and glycolipids . At high doses, it can exhibit toxic effects, including disruption of cellular metabolism and induction of apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glycosylation and carbohydrate metabolism . It interacts with enzymes such as glycosyltransferases and glycosidases, which are responsible for the addition and removal of sugar moieties from proteins and lipids . These interactions can influence the levels of various metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound can also be influenced by its interactions with other biomolecules, which can affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the Golgi apparatus, where glycosylation processes occur, or to lysosomes, where glycosidases are active . The localization of this compound can significantly impact its ability to modulate cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can be synthesized from 2-acetamido-2-deoxy-alpha-D-glucopyranose and allyl bromide. The reaction typically involves the use of a solvent and a catalyst under appropriate conditions .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allyl bromide, various catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted glucopyranosides .
Comparison with Similar Compounds
Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside: Used in similar glycobiology research applications.
2-Acetamido-2-deoxy-alpha-D-glucopyranose: Another compound used in carbohydrate chemistry.
Uniqueness: Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions and interactions, making it a valuable tool in glycobiology research .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-3-4-17-11-8(12-6(2)14)10(16)9(15)7(5-13)18-11/h3,7-11,13,15-16H,1,4-5H2,2H3,(H,12,14)/t7-,8-,9-,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLRLITULFAIEW-ILAIQSSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC=C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC=C)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Allyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside in the research presented?
A1: this compound serves as a crucial acceptor molecule in the chemoenzymatic synthesis of oligosaccharides mimicking the O-antigen motif of Shigella flexneri serotypes 1b and 3a. [] The research demonstrates that engineered variants of the enzyme amylosucrase exhibit a significantly enhanced specificity towards this specific acceptor. [] This enhanced specificity allows for the regioselective transfer of a glucose moiety from sucrose (the donor) to the acceptor, forming a key building block for the target oligosaccharides. []
Q2: Why is engineering the specificity of amylosucrase towards this compound important for this research?
A2: Amylosucrase naturally utilizes sucrose as a glucosyl donor but displays limited affinity for non-natural acceptors like this compound. [] By engineering its acceptor binding site, researchers were able to create enzyme variants with significantly enhanced specificity towards this specific acceptor. [] This breakthrough allows for the controlled and efficient enzymatic synthesis of specific glucosylated building blocks, which are not easily accessible through traditional chemical synthesis alone. These building blocks are then further modified and incorporated into larger oligosaccharide structures that mimic the Shigella flexneri O-antigen, potentially leading to the development of novel carbohydrate-based vaccines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.